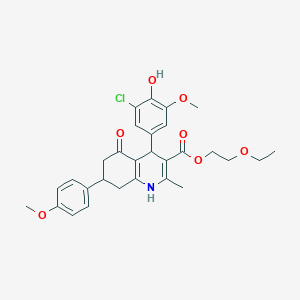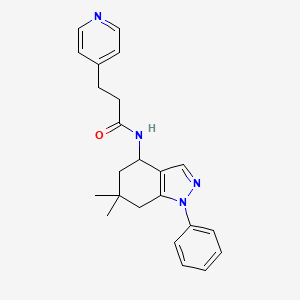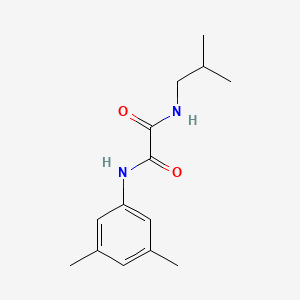![molecular formula C16H25NO3 B5033538 [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5033538.png)
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 channels are involved in various physiological processes, including osmosensation, mechanosensation, and thermosensation. The activation of TRPV4 channels by GSK1016790A has been shown to have a wide range of effects on the body, making it a promising target for scientific research.
Mecanismo De Acción
TRPV4 channels are non-selective cation channels that are activated by various stimuli, including heat, osmotic pressure, and mechanical stress. The activation of TRPV4 channels leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol binds to a specific site on the TRPV4 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
The activation of TRPV4 channels by this compound has been shown to have a wide range of effects on the body. In the cardiovascular system, this compound has been shown to regulate blood pressure by modulating the tone of arterial smooth muscle cells. In the nervous system, this compound has been shown to modulate pain sensation by activating TRPV4 channels on sensory neurons. In the skin, this compound has been shown to promote wound healing by activating TRPV4 channels on keratinocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol is a potent and selective agonist of TRPV4 channels, making it a valuable tool for studying the physiological and pathological roles of these channels. However, its effects on TRPV4 channels are dose-dependent and may vary depending on the experimental conditions. Additionally, the use of this compound in animal models may be limited by its pharmacokinetic properties, such as its bioavailability and half-life.
Direcciones Futuras
There are many potential future directions for research on [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol and TRPV4 channels. One area of interest is the role of TRPV4 channels in the regulation of immune function and inflammation. Another area of interest is the development of novel therapeutics that target TRPV4 channels for the treatment of various diseases, such as hypertension, chronic pain, and skin disorders.
In conclusion, this compound is a potent and selective agonist of TRPV4 channels that has a wide range of effects on the body. Its ability to activate TRPV4 channels has made it a valuable tool for studying the physiological and pathological roles of these channels. Future research on this compound and TRPV4 channels may lead to the development of novel therapeutics for the treatment of various diseases.
Métodos De Síntesis
The synthesis of [1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with piperidine, followed by reduction with sodium borohydride. The resulting compound is then reacted with paraformaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]methanol has been extensively studied in various scientific fields, including neuroscience, physiology, and pharmacology. Its ability to activate TRPV4 channels has been shown to have a wide range of effects on the body, including regulating blood pressure, modulating pain sensation, and promoting wound healing.
Propiedades
IUPAC Name |
[1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12-15(19-2)7-6-14(16(12)20-3)10-17-8-4-5-13(9-17)11-18/h6-7,13,18H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYVKRROUYPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CN2CCCC(C2)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![methyl 4-({2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanoyl}amino)benzoate](/img/structure/B5033486.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)
![2-({[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B5033503.png)
![1,1'-{[(4-isopropenyl-1-cyclohexen-1-yl)methyl]imino}di(2-propanol)](/img/structure/B5033508.png)
![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5033524.png)




![N-[2-(4-benzoyl-1-piperazinyl)-1,1-dimethylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
